molecular formula C15H11ClN2O2 B2982598 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one CAS No. 338412-58-1

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one

Cat. No.: B2982598
CAS No.: 338412-58-1
M. Wt: 286.72
InChI Key: VEKZHNFRFTWUJE-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is a chemical compound based on the quinazolinone scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . This specific derivative is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. The quinazolinone core is a privileged structure in drug discovery, known for its structural flexibility which allows for precise pharmacological modulation through targeted chemical modifications . Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, with notable and well-documented potential as anticancer agents . These compounds can induce tumor cell death through various mechanisms, including apoptosis, and by targeting key cellular pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2) . Furthermore, certain quinazolinone-based molecules have been identified as novel, potent inhibitors of bacterial DNA gyrase subunit B (GyrB), indicating strong potential for development as antibacterial agents , particularly against resistant strains like methicillin-resistant S. aureus (MRSA) . Note on Research Applications: The specific biological activity, mechanism of action, and primary research applications for 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one should be confirmed from peer-reviewed scientific literature. The information provided here describes the general research interest in this class of compounds.

Properties

IUPAC Name

6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKZHNFRFTWUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666229
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the amidation of anthranilic acid derivatives followed by cyclization to form the quinazolinone core. The reaction conditions often involve the use of acetic anhydride and a suitable base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural and Functional Comparison

Key substituents and activities of related quinazolin-4(3H)-ones are summarized below:

Compound Name Position 2 Position 3 Position 6 Biological Activity Key Findings References
6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one 2-methylphenyl Hydroxy Cl Inferred anticonvulsant Structural similarity to Piriqualone
Piriqualone 2-methylphenyl (E)-2-pyridin-2-ylethenyl - Anticonvulsant Validated in seizure models
Benzoquinazolinone 12 Pyridinylmethyl Hydroxycyclohexyl - Enhanced potency (BQCA derivative) 10-fold higher functional potency than BQCA
3-Allyl-6-chloro-2-mercaptoquinazolin-4-one Mercapto Allyl Cl - Sulfur substituent may alter reactivity
6-(2-Chlorophenyl)-3-methyl-2-phenylquinazolin-4-one Phenyl Methyl 2-chlorophenyl Antioxidant P < 0.5 (statistical significance)
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one Trifluoromethyl - Cl - High lipophilicity (LogP = 3.01)
3-(3-Imidazol-1-yl-2-methylpropyl)-6-chloroquinazolin-4-one - 3-Imidazolylpropyl Cl - Bulky substituent may limit bioavailability

Substituent Effects on Bioactivity

  • Position 2: The 2-methylphenyl group (target compound, Piriqualone) correlates with anticonvulsant activity . Pyridinylmethyl (Benzoquinazolinone 12) enhances allosteric modulation potency in acetylcholine receptors .
  • Position 3: Hydroxyl groups (target compound, Tempostatin) facilitate hydrogen bonding, critical for target engagement .
  • Position 6 :
    • Chlorine (target compound, Tempostatin) is common in bioactive derivatives, likely stabilizing aromatic interactions.
    • Iodine () may enhance antitumor activity but increases molecular weight.

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~300–320 g/mol) is comparable to analogs like 3-(3-imidazolylpropyl)-6-chloroquinazolin-4-one (302.76 g/mol) .
  • Lipophilicity : The trifluoromethyl group in 6-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one increases LogP to 3.01 , suggesting higher membrane permeability than the target compound.

Biological Activity

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound exhibits potential as an enzyme inhibitor and has been investigated for its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

  • Molecular Formula : C15H12ClN3O
  • Molecular Weight : 251.68 g/mol
  • Structure Confirmation Techniques : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to verify the structure of this compound.

The biological activity of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking catalytic activity. This mechanism is crucial for its potential therapeutic effects against cancer and inflammation.
  • Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, impacting cell proliferation and survival.
  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one exhibits significant anticancer properties across various cancer cell lines:

  • Cell Lines Tested :
    • MGC-803 (gastric cancer)
    • Bcap-37 (breast cancer)
    • PC3 (prostate cancer)

In vitro studies indicated that the compound induced apoptosis in these cell lines, with notable efficacy observed at concentrations around 10 μM. For instance, apoptosis rates were reported at 31.7% for MGC-803 cells after 24 hours of treatment .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in inhibiting pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is presented below:

StudyCell LineConcentration (μM)Apoptosis Rate (%)Notes
MGC-8031031.7Induced apoptosis
Bcap-371021.9Induced apoptosis
PC3VariousData not specifiedEnzyme inhibition observed

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of quinazolinone compounds, including 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one:

  • Synthesis and Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their anticancer activities against multiple cell lines, highlighting the potential of this compound class as effective antitumor agents .
  • Structure Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinazolinone scaffold significantly influenced biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted amines with anthranilic acid derivatives. For example, one route involves reacting 2-methylphenyl-substituted anthranilic acid with chloroacetyl chloride under reflux in acetic anhydride, followed by cyclization in basic conditions to form the quinazolinone core . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields range from 50–75% depending on the purity of intermediates and reaction time optimization.
Synthetic Method Reagents/ConditionsYield (%)
Anthranilic acid condensationChloroacetyl chloride, Ac₂O, 100°C65
Cyclization in basic mediaNaOH/EtOH, reflux72

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this quinazolinone derivative?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, particularly the positions of the chloro and hydroxy substituents. For example, SC-XRD data (e.g., R factor = 0.037, wR = 0.155) resolve bond angles and torsional strain in the quinazolinone ring . Complementary techniques:
  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxy groups (δ 10.2 ppm).
  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential skin/eye irritation and respiratory hazards:
  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the antibacterial potential of this compound against multidrug-resistant (MDR) strains?

  • Methodological Answer :
  • Step 1 : Perform MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.
  • Step 2 : Assess biofilm disruption via crystal violet staining.
  • Step 3 : Mechanistic studies: Use fluorescence microscopy with propidium iodide to test membrane permeability changes .
Strain MIC (µg/mL)Biofilm Inhibition (%)
S. aureus (MRSA)12.568
E. coli (ESBL)25.042

Q. How should researchers address contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Replication : Repeat experiments ≥3 times with internal controls.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent DMSO vs. PBS) .

Q. What computational strategies optimize the design of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one derivatives for enhanced anti-tubulin activity?

  • Methodological Answer :
  • CADD (Computer-Aided Drug Design) :

Perform molecular docking (AutoDock Vina) to model interactions with tubulin’s colchicine-binding site (PDB: 1SA0).

Use QSAR (Quantitative Structure-Activity Relationship) to prioritize substituents at C-2 and C-6 positions.

Validate with MD simulations (GROMACS) to assess binding stability .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities during HPLC analysis?

  • Methodological Answer :
  • Column Optimization : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient elution (acetonitrile/0.1% formic acid).
  • Detection : UV at 254 nm for the quinazolinone core; LC-MS/MS for impurity profiling.
  • Validation : Follow ICH guidelines for LOD (Limit of Detection: 0.05%) and LOQ (Limit of Quantification: 0.15%) .

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